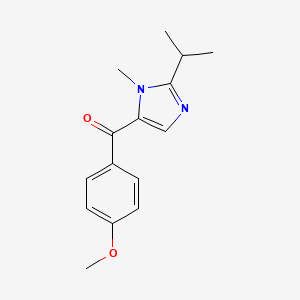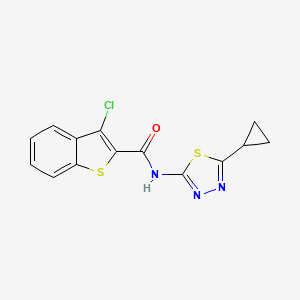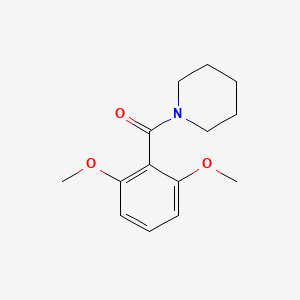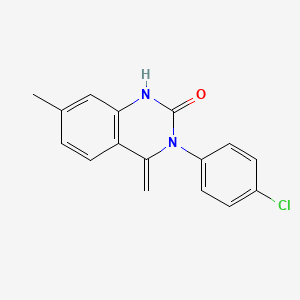
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It has been widely studied for its potential as a painkiller and its mechanism of action in the human body.
Mécanisme D'action
The mechanism of action of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves binding to the mu-opioid receptor in the central nervous system. This results in the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. The binding of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to the mu-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol include pain relief, sedation, respiratory depression, and constipation. It also has the potential to cause addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol in lab experiments include its high potency and longer duration of action compared to morphine. However, its potential for addiction and withdrawal symptoms make it a challenging compound to work with in lab experiments.
Orientations Futures
There are several future directions for the research of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One direction is the development of new analogs with improved potency and reduced potential for addiction and withdrawal symptoms. Another direction is the investigation of the potential of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to treat other conditions such as anxiety and depression. Additionally, the development of new delivery methods for (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol could improve its efficacy and reduce its potential for side effects.
Méthodes De Synthèse
The synthesis method of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The first step is the protection of the amine group with a benzyl group. The second step is the reaction of the protected amine with N-methylglycine to form the amide. The third step is the reduction of the ketone group to form the alcohol. The final step is the deprotection of the benzyl group to obtain (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol.
Applications De Recherche Scientifique
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been extensively studied for its potential as a painkiller. It has been shown to have a higher potency and longer duration of action compared to morphine. It has also been studied for its potential to treat opioid addiction and withdrawal symptoms. Additionally, (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been investigated for its potential as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)14-21(11-10-19(18,23)15-24-4)17(22)13-20(3)12-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRTUHHRMJDRJ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)


![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)